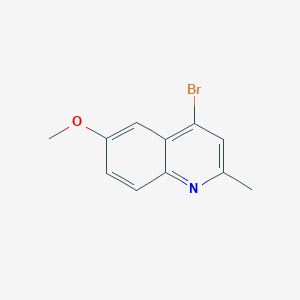

4-Bromo-6-methoxy-2-methylquinoline

描述

Historical Context and Evolution of Quinoline (B57606) Chemistry

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.orgiipseries.org A few years later, in 1842, Charles Gerhardt obtained a similar compound through the distillation of the antimalarial alkaloid quinine (B1679958), which he named "Chinolein" or "Chinoline," a name that has persisted. wikipedia.org Initially, the compounds isolated by Runge and Gerhardt were thought to be different isomers, but August Hoffmann later confirmed they were identical. wikipedia.org

The 19th century also marked the beginning of synthetic quinoline chemistry. The Skraup synthesis, developed in 1880, was a pioneering method that involved reacting aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgnumberanalytics.com This was followed by the development of several other named reactions for quinoline synthesis, including the Doebner-von Miller, Combes, and Friedländer syntheses, each offering different pathways to substituted quinolines. wikipedia.orgnih.gov These classical methods, while foundational, often required harsh reaction conditions. nih.gov Modern synthetic chemistry has since introduced more sophisticated and efficient strategies, including catalytic C–H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization. mdpi.com

Overview of Quinolines as Privileged Scaffolds in Chemical Research

Quinolines are widely recognized as "privileged scaffolds" in medicinal chemistry and drug discovery. tandfonline.comnih.govusc.edu This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the design of new therapeutic agents. tandfonline.comusc.edu The versatility of the quinoline ring system allows for the synthesis of a vast number of derivatives with a broad spectrum of biological activities. nih.govnih.gov

The applications of quinoline derivatives are extensive, spanning various fields:

Medicinal Chemistry: Quinolines form the core of numerous pharmaceuticals, including antimalarial drugs like quinine and chloroquine (B1663885), anticancer agents, and anti-inflammatory compounds. nih.govnumberanalytics.comrsc.org They have also shown potential as antibacterial, antiviral, and anticonvulsant agents. nih.govnih.gov

Agrochemicals: Certain quinoline derivatives are utilized in the development of pesticides and herbicides. numberanalytics.com

Materials Science: The unique electronic and photophysical properties of quinolines make them valuable in the design of materials with specific optical and electrical characteristics. numberanalytics.com

The continued interest in quinolines stems from their proven "druggability" and the well-established synthetic pathways available for their modification and optimization. tandfonline.comusc.edu

Rationale for Investigating 4-Bromo-6-methoxy-2-methylquinoline within the Quinoline Class

The specific compound, this compound, is a subject of interest due to its unique combination of substituents on the quinoline core. The presence and position of the bromo, methoxy (B1213986), and methyl groups are expected to confer distinct chemical properties and reactivity.

The Bromo Group: Halogenation is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule. A bromine atom at the 4-position of the quinoline ring can influence the molecule's reactivity and its potential interactions with biological targets. Research has shown that bromo-substituted quinolines can serve as precursors for synthesizing other functionalized derivatives. nih.gov

The Methoxy Group: The methoxy group at the 6-position is an electron-donating group, which can affect the electron density of the aromatic system and, consequently, its chemical behavior. Methoxy-substituted quinolines have been investigated for various biological activities. nih.gov

The Methyl Group: The methyl group at the 2-position can also influence the molecule's steric and electronic properties.

The combination of these substituents in this compound creates a unique chemical entity. This compound has been utilized as a reactant in the synthesis of more complex molecules, such as derivatives of aminophenylarsinic acids and potential inhibitors of the WDR5 protein, which is implicated in certain cancers. rsc.orgrsc.orggoogle.com The specific arrangement of these functional groups provides a platform for further chemical exploration and the development of new compounds with potentially valuable applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-6-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOUTMWNNUHDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589201 | |

| Record name | 4-Bromo-6-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856095-00-6 | |

| Record name | 4-Bromo-6-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 856095-00-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 6 Methoxy 2 Methylquinoline

General Reactivity of Quinoline (B57606) Core Structure

The quinoline ring system exhibits a chemical duality, with the benzene (B151609) (carbocyclic) ring and the pyridine (B92270) (heterocyclic) ring displaying distinct reactivities. youtube.com The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack but activates it for nucleophilic substitution. gcwgandhinagar.com Conversely, the benzene ring is more electron-rich and is the primary site for electrophilic substitution. gcwgandhinagar.comquimicaorganica.org

Electrophilic aromatic substitution (SEAr) on the unsubstituted quinoline ring occurs preferentially on the benzene ring, as it is more electron-rich compared to the deactivated pyridine ring. gcwgandhinagar.comquimicaorganica.org Reactions typically require vigorous conditions. uop.edu.pk The substitution pattern is directed primarily to positions 5 and 8. quimicaorganica.orguop.edu.pkpharmaguideline.com This regioselectivity is attributed to the greater stability of the cationic intermediates (Wheland intermediates) formed when the electrophile attacks at these positions, as the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

Common electrophilic substitution reactions for quinoline include:

Nitration: Reaction with a mixture of fuming nitric acid and concentrated sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline. uop.edu.pk

Sulfonation: Treatment with fuming sulfuric acid at 220°C produces quinoline-8-sulfonic acid, while at higher temperatures (around 300°C), the thermodynamically more stable quinoline-6-sulfonic acid is formed. uop.edu.pkresearchgate.net

| Reaction | Reagents | Major Product(s) | Reference(s) |

|---|---|---|---|

| Nitration | Fuming HNO₃, conc. H₂SO₄ | 5-Nitroquinoline & 8-Nitroquinoline | uop.edu.pk |

| Sulfonation (Kinetic) | Fuming H₂SO₄, 220°C | Quinoline-8-sulfonic acid | uop.edu.pkresearchgate.net |

| Sulfonation (Thermodynamic) | Fuming H₂SO₄, 300°C | Quinoline-6-sulfonic acid | researchgate.net |

The pyridine ring of the quinoline system is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. gcwgandhinagar.comresearchgate.net Nucleophilic substitution reactions occur predominantly at positions 2 and 4. uop.edu.pkresearchgate.netquimicaorganica.org This is because the negative charge in the intermediate (Meisenheimer complex) can be effectively stabilized by delocalization onto the nitrogen atom. quimicaorganica.org Position 4 is often slightly more reactive than position 2. quimicaorganica.org

For nucleophilic substitution to occur, a good leaving group, such as a halogen, must be present at the 2- or 4-position. quimicaorganica.org Halogenated quinolines in these positions readily undergo substitution with a variety of nucleophiles. quimicaorganica.orgmdpi.com

Examples of nucleophilic substitutions on quinoline derivatives include:

Amination (Chichibabin reaction): Reaction of quinoline with sodamide (NaNH₂) can yield 2-aminoquinoline. uop.edu.pk

Hydroxylation: Heating with potassium hydroxide can produce 2-hydroxyquinoline. uop.edu.pk

Displacement of Halogens: A halogen at C2 or C4 can be displaced by nucleophiles like ammonia, hydrazines, and azide ions. mdpi.com

The lone pair of electrons on the nitrogen atom imparts basic properties to quinoline, allowing it to react with acids and electrophiles. pharmaguideline.com

Salt Formation: As a weak base (pKa of 4.9), quinoline reacts with acids and Lewis acids to form quinolinium salts. pharmaguideline.com This protonation occurs at the nitrogen atom.

N-Alkylation and N-Acylation: Quinoline reacts with alkyl and acyl halides to form stable N-alkylquinolinium salts and unstable N-acylquinolinium salts, respectively.

Reissert Compounds: N-Acylquinolinium salts can be trapped by cyanide ions to form adducts known as Reissert compounds, which are useful synthetic intermediates.

Reactivity Influenced by Bromine and Methoxy (B1213986) Substituents

In 4-Bromo-6-methoxy-2-methylquinoline, the general reactivity patterns of the quinoline core are significantly modified by the substituents.

The bromine atom at position 4 is a key functional handle for chemical transformations. As established, the C4 position is highly activated for nucleophilic substitution. quimicaorganica.org The bromine atom is an excellent leaving group, making 4-bromoquinolines valuable precursors for the synthesis of various 4-substituted quinolines. researchgate.net

The C-Br bond at position 4 can be targeted by a wide range of nucleophiles, leading to displacement of the bromide ion. This facilitates the introduction of diverse functional groups at this position. Furthermore, the bromine atom enables participation in various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. researchgate.net

| Reaction Type | Typical Reagents | Product Type | Reference(s) |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Alkoxides, Thiolates | 4-Amino-, 4-Alkoxy-, 4-Thioquinolines | quimicaorganica.orgmdpi.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Arylquinolines | researchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynylquinolines | researchgate.net |

| Lithium-Halogen Exchange | Organolithium reagent (e.g., n-BuLi) | 4-Lithioquinoline intermediate | chemicalforums.com |

The methoxy group (-OCH₃) at position 6 is a strong electron-donating group due to the resonance effect (+R) of the oxygen's lone pairs, which outweighs its inductive electron-withdrawing effect (-I). This group is located on the benzene portion of the quinoline ring.

The primary influence of the 6-methoxy group is on electrophilic substitution reactions. By donating electron density to the benzene ring, it activates this ring towards electrophilic attack, making reactions easier compared to unsubstituted quinoline. The methoxy group is an ortho-, para-director. In the context of the quinoline ring, it will direct incoming electrophiles to the positions ortho and para to itself, which are C5 and C7. Therefore, electrophilic substitution on this compound is expected to occur preferentially at positions 5 and 7. Recent research has shown that a C6-methoxy substituent can switch regioselectivity to favor functionalization at the C5-C6 positions in certain photocycloaddition reactions. acs.org

Steric Considerations of the Methyl Group at Position 2

The presence of a methyl group at the C2 position of the quinoline ring in this compound introduces significant steric effects that influence its chemical reactivity. Steric hindrance is the effect on reaction rates caused by the spatial arrangement of atoms within a molecule. In this specific compound, the methyl group's bulk can impede the approach of reagents to adjacent positions, namely the nitrogen atom (N1) and the C3 carbon.

This steric congestion can affect several types of reactions:

N-functionalization: Reactions involving the lone pair of electrons on the quinoline nitrogen, such as quaternization or N-oxide formation, can be slowed down. The methyl group physically obstructs the pathway for electrophiles to attack the nitrogen atom.

C3-functionalization: Direct functionalization at the C3 position through electrophilic or nucleophilic substitution is sterically hindered. Reagents must navigate the confined space created by the C2-methyl and C4-bromo substituents.

Conformational Effects: The C2-methyl group can influence the preferred conformation of substituents at the C4 position, potentially affecting the efficiency of cross-coupling reactions. It may restrict the rotation around the C-C bond formed during coupling, thereby influencing the orientation required for subsequent reaction steps like reductive elimination in catalytic cycles.

While the primary electronic effect of the methyl group is weakly electron-donating through hyperconjugation, its steric influence is often the dominant factor in determining regioselectivity and reaction rates for transformations occurring in its immediate vicinity. For instance, in reactions where multiple sites are available for attack, the C2-methyl group can direct reagents to less hindered positions of the molecule.

Advanced Reaction Methodologies

The functionalization of the this compound scaffold is critical for synthesizing derivatives with potential applications in various fields of chemical research. The presence of a bromine atom at the C4 position provides a versatile handle for introducing a wide array of substituents through modern cross-coupling techniques.

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. rsc.org For this compound, the carbon-bromine bond at the C4 position is the primary site for these transformations.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The bromo-substituent at the C4 position of this compound makes it an excellent substrate for these transformations. The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org

Common palladium-catalyzed reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organotin compounds.

The choice of ligand, base, and solvent is crucial for optimizing reaction yield and selectivity. rsc.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Aromatic Scaffolds

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | 4-Aryl-6-methoxy-2-methylquinoline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 4-Alkynyl-6-methoxy-2-methylquinoline |

| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃ / Xantphos | NaOtBu / Dioxane | 4-Amino-6-methoxy-2-methylquinoline |

| Heck | Styrene | Pd(OAc)₂ | Et₃N / DMF | 4-Styrenyl-6-methoxy-2-methylquinoline |

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, offering unique reactivity and often being more cost-effective. princeton.edu These reactions are particularly effective for forming C(sp³)–C(sp³) bonds and can be used to couple aryl halides with alkyl organometallic reagents. chemrxiv.org A common mechanistic pathway for Ni(II) catalysts involves reduction to a Ni(I) intermediate, which then undergoes oxidative addition with the aryl halide to form a Ni(III) species. illinois.edu Subsequent transmetalation and reductive elimination complete the catalytic cycle. illinois.edu

For this compound, nickel catalysis can be employed to introduce alkyl groups or other functionalities that are challenging to incorporate using palladium catalysts. The choice of ligand is critical in stabilizing the nickel catalytic species and promoting the desired transformation. illinois.edu

Table 2: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Reductant/Solvent | Product Type |

|---|---|---|---|---|

| Kumada Coupling | Alkyl Grignard Reagent | NiCl₂(dppe) | None / THF | 4-Alkyl-6-methoxy-2-methylquinoline |

| Negishi Coupling | Alkylzinc Reagent | Ni(acac)₂ / PCy₃ | None / DMA | 4-Alkyl-6-methoxy-2-methylquinoline |

| Cross-Electrophile Coupling | Alkyl Bromide | NiBr₂(bpy) | Zn / DMF | 4-Alkyl-6-methoxy-2-methylquinoline |

Copper-catalyzed reactions represent another important class of transformations for functionalizing aryl halides. nih.gov The Ullmann condensation, a classic copper-mediated reaction, allows for the formation of C-O, C-N, and C-S bonds. Modern variations of these reactions often use ligands to improve efficiency and broaden the substrate scope. Copper catalysis is particularly useful for amidation and amination reactions. rsc.org For instance, the direct amidation of a C-H bond on a 2-methylquinoline (B7769805) has been achieved using copper catalysis, showcasing the versatility of this metal in quinoline chemistry. rsc.org In the context of this compound, copper-catalyzed reactions can be employed to introduce nucleophiles at the C4 position.

Table 3: Potential Copper-Catalyzed Reactions for Functionalization

| Reaction Type | Reagent | Catalyst/Ligand | Base/Solvent | Product Type |

|---|---|---|---|---|

| Ullmann Amination | Amine | CuI / L-proline | K₂CO₃ / DMSO | 4-Amino-6-methoxy-2-methylquinoline |

| Ullmann Ether Synthesis | Phenol | CuI / Phenanthroline | Cs₂CO₃ / Toluene | 4-Phenoxy-6-methoxy-2-methylquinoline |

| Thioetherification | Thiol | CuI | K₃PO₄ / DMF | 4-(Arylthio)-6-methoxy-2-methylquinoline |

Functionalization via N-Oxide Intermediates

The transformation of the quinoline nitrogen to a quinoline N-oxide dramatically alters the electronic properties and reactivity of the heterocyclic ring. nih.gov The N-oxide group acts as a powerful directing group, enabling the functionalization of otherwise unreactive C-H bonds, particularly at the C2 and C8 positions. nih.gov

For this compound, conversion to its N-oxide derivative opens up new avenues for molecular modification. The N-oxide can be prepared by oxidation, typically using reagents like m-chloroperbenzoic acid (m-CPBA). Once formed, the N-oxide can direct various metal-catalyzed C-H activation reactions. For example, palladium catalysts can facilitate the alkylation or arylation of the C2-methyl group. nih.gov It has been shown that various substituted quinoline N-oxides are compatible with these reaction conditions, although electron-donating groups like methoxy can sometimes influence reactivity. nih.gov Following the desired functionalization, the N-oxide can be readily removed by reduction (e.g., with PCl₃ or H₂/Pd) to restore the quinoline core.

Table 4: C-H Functionalization Reactions via N-Oxide Intermediates

| Reaction Type | Position | Catalyst | Reagent/Conditions | Intermediate Product |

|---|---|---|---|---|

| Alkylation | C2-Methyl | Pd(OAc)₂ | Ethers, 100°C | 2-(Alkoxymethyl)-4-bromo-6-methoxyquinoline N-oxide |

| Arylation | C2 | Cu(OAc)₂ | Arylboronic acid | 2-Aryl-4-bromo-6-methoxyquinoline N-oxide |

| Amination | C2/C8 | Pd(OAc)₂ | Secondary amines | 2,8-Diamino-4-bromo-6-methoxyquinoline N-oxide |

Reactions with Organometallic Reagents (e.g., Arylzinc)

The carbon-bromine bond at the 4-position of the quinoline ring is a key site for functionalization via transition-metal-catalyzed cross-coupling reactions. Organozinc reagents, utilized in the Negishi coupling, are one class of organometallics that can react at this position. Although specific studies detailing the reaction of this compound with arylzinc reagents are not prevalent in the surveyed literature, the transformation is highly precedented for various aryl halides.

The general mechanism for such a palladium-catalyzed Negishi coupling involves three main steps:

Oxidative Addition : A Palladium(0) catalyst oxidatively adds to the C-Br bond of the quinoline, forming a Pd(II) intermediate.

Transmetalation : The aryl group from the arylzinc reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium complex are eliminated to form a new carbon-carbon bond, regenerating the Pd(0) catalyst.

This type of reaction allows for the introduction of a wide variety of aryl groups at the C4-position, significantly diversifying the molecular structure. Arylzinc compounds are known for their chemoselectivity and functional group tolerance compared to other organometallics like Grignard or organolithium reagents researchgate.net.

Table 1: Illustrative Example of a General Negishi Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| This compound | Aryl-Zn-X | Pd(0) complex | 4-Aryl-6-methoxy-2-methylquinoline | Negishi Coupling |

C-H Bond Amination

Direct C-H bond amination is a powerful tool for installing nitrogen-containing functional groups without the need for pre-functionalized substrates. This approach aims to directly convert a C-H bond on the quinoline nucleus into a C-N bond. However, literature specifically documenting the C-H bond amination of this compound is scarce. General methodologies for the C-H amination of N-heterocycles often require a transition metal catalyst and a suitable aminating agent. The regioselectivity of such reactions on the quinoline ring system can be influenced by electronic and steric factors, as well as the directing ability of existing substituents.

Cross-Dehydrogenative Coupling

Cross-dehydrogenative coupling (CDC) represents a modern and atom-economical strategy for forming C-C bonds by coupling two different C-H bonds. Research has demonstrated the viability of this approach for functionalizing N-heteroaromatics, including quinolines.

A study on Brønsted acid-catalyzed direct C(sp²)–H alkylation of N-heteroaromatics with cyclic ethers provides a relevant example. In this metal-free methodology, various quinoline derivatives were successfully coupled with ethers like 1,4-dioxane in the presence of benzoyl peroxide as an oxidant acs.org. A closely related substrate, 6-bromo-2-methylquinoline, was shown to undergo this transformation to yield 6-bromo-4-(1,4-dioxan-2-yl)-2-methylquinoline acs.org. This suggests that the C4-position of the quinoline ring in this compound would be a likely site for such a reaction, given its electronic properties.

Table 2: Example of Cross-Dehydrogenative Coupling with a Related Quinoline Derivative acs.org

| Quinoline Substrate | Coupling Partner | Catalyst/Oxidant | Product | Yield |

| 6-Bromo-2-methylquinoline | 1,4-Dioxane | Brønsted Acid / Benzoyl Peroxide | 6-Bromo-4-(1,4-dioxan-2-yl)-2-methylquinoline | 70% |

Mechanistic Investigations Relevant to this compound Transformations

Understanding the mechanisms behind the formation and functionalization of the quinoline core is crucial for controlling reaction outcomes and designing new synthetic routes.

Role of Intermediates in Cyclization Reactions

The synthesis of the this compound scaffold itself relies on classic cyclization strategies for building the quinoline ring. Several named reactions, such as the Combes, Friedländer, and Skraup syntheses, are fundamental to quinoline formation, and their mechanisms highlight the importance of key intermediates researchgate.netiipseries.org.

In the Combes synthesis , an aniline (B41778) (like p-anisidine) reacts with a β-diketone. The mechanism proceeds through the formation of an enamine intermediate. This is followed by an acid-catalyzed cyclization (an electrophilic aromatic substitution) and subsequent dehydration to yield the fully aromatic quinoline ring iipseries.org.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The reaction is catalyzed by either acid or base and is believed to proceed via an initial aldol (B89426) condensation followed by cyclization and dehydration, forming Schiff base intermediates along the pathway iipseries.org.

These mechanisms underscore the role of imine and enamine intermediates, which are central to the carbon-carbon and carbon-nitrogen bond-forming events that construct the heterocyclic ring.

Catalyst Performance and Mechanistic Pathways (e.g., Single-Atom Catalysis, Radical Pathways)

The performance of catalysts is central to the efficiency and selectivity of transformations involving quinolines. While specific studies on single-atom catalysis for this compound were not found, research on quinoline synthesis has highlighted the significance of single-atom Fe sites in dehydrogenation processes, which are crucial steps in many annulation reactions that form the aromatic quinoline core organic-chemistry.org.

Radical pathways also feature in quinoline chemistry. For instance, metal-free quinoline synthesis can be achieved through radical-promoted cyclization of arylamine precursors nih.gov. In functionalization reactions, such as the Minisci reaction, radical intermediates are key to the alkylation of electron-deficient N-heterocycles. The cross-dehydrogenative coupling mentioned earlier is also proposed to proceed via radical intermediates generated from the oxidant acs.org.

Solvent and Condition-Dependent Reaction Mechanisms

The choice of solvent and reaction conditions can profoundly influence the mechanism, rate, and outcome of chemical transformations. In transition-metal-catalyzed cross-coupling reactions, such as the potential Negishi coupling of this compound, the solvent plays multiple roles. It must solubilize the reactants and catalyst, and its polarity and coordinating ability can affect the stability of intermediates and the rates of key steps like oxidative addition and reductive elimination. For example, polar aprotic solvents like THF, DMF, or dioxane are commonly employed in palladium-catalyzed reactions.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Positional Significance of Substituents on Quinoline (B57606) Activity

The strategic placement of functional groups on the quinoline core can dramatically alter a compound's interaction with biological targets, influencing its electronic properties and binding affinity. zenodo.org

Impact of Halogenation (Bromine at Position 4)

The introduction of halogen atoms, such as bromine, into the quinoline structure is a key strategy in medicinal chemistry for modulating biological activity. The position of halogenation is crucial; for instance, studies on polysubstituted quinolines have shown that the placement of bromine atoms significantly impacts antiproliferative effects. nih.gov While some brominated quinolines, such as 3,6,8-tribromoquinoline, exhibit no inhibitory activity, others with bromine at positions C-5 and C-7 show significant inhibition of cancer cell proliferation. nih.gov

The bromine atom at the C-4 position of the quinoline ring influences the molecule's reactivity and its ability to interact with biological targets. zenodo.org Bromination can alter the electronic environment of the heterocyclic ring system. Specifically, bromine's long-range acidifying effect can influence the reactivity of the entire aromatic system. nih.gov In the context of 2-methylquinolin-4(1H)-ones, bromination can occur at different positions depending on the other substituents present, underscoring the electronic interplay within the molecule. nuph.edu.ua The presence of a halogen at the C-4 position is a common feature in quinoline-based compounds designed for various therapeutic purposes.

Influence of Methoxy (B1213986) Group (at Position 6)

The methoxy group (-OCH3) is a common substituent in bioactive molecules, and its position on the quinoline ring is critical for activity. nih.gov The presence of a methoxy group at the C-6 position is a feature of numerous biologically active quinoline derivatives. ontosight.ainih.gov

For example, a series of 6-methoxy-2-arylquinoline analogues were designed and synthesized as P-glycoprotein (P-gp) inhibitors, which are important in overcoming multidrug resistance in cancer. nih.gov In another study, the introduction of a para-methoxy substituent to an isoquinoline (B145761) scaffold led to the stimulation of SERCA2a, a crucial calcium pump, whereas the unsubstituted quinoline had no measurable effect. acs.org This highlights the activating role a methoxy group can play.

Furthermore, omipalisib, a quinoline derivative with a methoxy group at C-6, is a potent inhibitor of the PI3K/AkT/mTOR pathway, a key signaling cascade in cancer. nih.gov However, the influence of the methoxy group can be context-dependent. In a study on chromone-linked quinoline derivatives, a methyl group at the C-6 position resulted in significantly higher activity compared to a methoxy group, suggesting that in some molecular frameworks, a less electron-donating group may be preferable. nih.gov

Effects of Methyl Group (at Position 2)

The methyl group at the C-2 position of the quinoline ring also has a significant impact on the molecule's properties and activity. The C-2 position is frequently targeted for modification in the synthesis of new quinoline derivatives. rsc.orgresearchgate.net The presence of a methyl group at this position can influence the molecule's optical and photochromic properties. researchgate.net

From a biological activity standpoint, the C-2 substituent is critical. In a study comparing different C-2 substituents, it was found that 2-arylquinoline derivatives displayed a better anticancer activity profile than 2-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines. rsc.org The reactivity of the C-2 methyl group itself can be exploited, as it can undergo reactions like bromination, allowing for the development of new compounds designed to target specific microbial processes. nuph.edu.ua The "magic methyl effect," where the addition of a methyl group significantly improves a compound's metabolic stability and binding affinity, is a well-known concept in medicinal chemistry, and the C-2 methyl group on the quinoline scaffold can be a site for such strategic modifications. researchgate.net

Elucidating Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For quinoline derivatives, the substitution pattern directly correlates with these interactions.

Correlation of Substitution Patterns with Biological Target Interactions

The specific arrangement of substituents on the quinoline core dictates how the molecule interacts with its biological targets, which can range from enzymes to protein receptors. nih.gov Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, tubulin polymerization, and topoisomerases. nih.gov

Molecular docking studies have provided insight into these interactions at an atomic level. For instance, a series of C-6 substituted 2-phenylquinolines showed a strong correlation between their cytotoxic activity (IC50 values) against cancer cell lines and their binding strength to histone demethylase (KDM) proteins. rsc.org This suggests that these compounds may act as selective regulators of these key epigenetic enzymes.

The nature of the linkage between the quinoline core and other moieties is also critical. Studies have shown that introducing an ethylene (B1197577) linkage between the quinoline nucleus and an aryl group at the C-2 position was essential for improving antiproliferative activity compared to a direct linkage or a methylsulfone linkage. nih.gov Furthermore, the substituents on the side chain at the C-4 position can dramatically influence pharmacological activity, with a dimethylamino group often contributing positively to potency. nih.gov

| Compound | Description | IC₅₀ (μM) vs. HeLa Cells | IC₅₀ (μM) vs. PC3 Cells |

|---|---|---|---|

| 11 | 2-(3,4-methylenedioxyphenyl)quinoline | >100 | 34.34 |

| 12 | 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline | >100 | 31.37 |

| 13 | 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | 8.30 | >100 |

| 18 | 4-Acetamido-6-chloro-2-methyl-2-(3,4-methylenedioxyphenyl)-THQ | 13.15 | >100 |

Optimization of Biological Activity through Structural Modifications

The process of drug discovery often involves the systematic structural modification of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. Quinoline derivatives are frequently subjected to such optimization. nih.govrsc.org

One study focused on designing 6-methoxy-2-arylquinolines as P-glycoprotein inhibitors. nih.gov Through structural modifications, they identified alcoholic quinoline derivatives (compounds 5a and 5b) that were 1.3-fold and 2.1-fold more potent than the standard inhibitor verapamil. Structure-activity relationship data from this study revealed that a hydroxymethyl group at position 4 of the quinoline ring plays a key role in P-gp efflux inhibition. nih.gov

In another example, two series of 2-substituted-4-amino-6-halogenquinolines were synthesized and evaluated for antiproliferative activity. nih.gov The preliminary SAR indicated that activity was strongly dependent on an ethylene linkage at C-2. Compound 8e , featuring a 4-methoxystyryl group at C-2 and a 3-(dimethylamino)-1-propylamino substituent at C-4, emerged as a highly potent lead compound with IC50 values as low as 0.03 μM against the H-460 lung cancer cell line. nih.gov This demonstrates a successful optimization through modification at both the C-2 and C-4 positions.

| Compound | C-2 Substituent | C-4 Substituent | IC₅₀ (μM) vs. H-460 Cells | IC₅₀ (μM) vs. HT-29 Cells |

|---|---|---|---|---|

| 8a | 4-Methoxystyryl | 2-(Dimethylamino)ethylamino | 0.14 | 1.59 |

| 8b | 4-Chlorostyryl | 2-(Dimethylamino)ethylamino | 0.17 | 1.08 |

| 8e | 4-Methoxystyryl | 3-(Dimethylamino)propylamino | 0.03 | 0.55 |

| 8g | 4-Methoxystyryl | 2-Morpholinoethylamino | 0.59 | 4.74 |

| Gefitinib (Control) | - | - | 5.59 | >20 |

These examples underscore the principle that targeted structural modifications, guided by SAR studies, are a powerful tool for enhancing the therapeutic potential of quinoline-based compounds.

Considerations for Membrane Permeability and Bioavailability

Detailed Research Findings

The methoxy group at the 6-position and the methyl group at the 2-position of 4-bromo-6-methoxy-2-methylquinoline are expected to increase its lipophilicity, which can enhance membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic breakdown, thereby reducing bioavailability. The bromine atom at the 4-position further contributes to the molecular weight and lipophilicity. Computational tools can predict these properties and help in the rational design of analogues with improved pharmacokinetic profiles. For example, in silico ADMET predictions for a series of 4-phenyl-2-quinolone derivatives indicated good drug-likeness and bioavailability for several members of the class. mdpi.com

Below is a table of predicted physicochemical properties for this compound, which are crucial for assessing its potential membrane permeability and bioavailability.

| Property | Predicted Value | Significance for Bioavailability |

| Molecular Weight | 252.11 g/mol | Complies with Lipinski's Rule of Five (< 500 g/mol ), favoring good absorption. |

| LogP (o/w) | ~3.5 | Indicates good lipophilicity, which can facilitate membrane permeation. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors is favorable for passive diffusion across membranes. |

| Hydrogen Bond Acceptors | 2 (N and O) | A low number of hydrogen bond acceptors is generally preferred for good permeability. |

| Polar Surface Area (PSA) | ~22.5 Ų | A low PSA is associated with better cell membrane permeability. |

Note: The values in this table are estimations based on computational models and the known properties of the compound's functional groups.

Conformational Analysis and its Implications for Activity

The three-dimensional shape of a molecule is intimately linked to its ability to interact with a biological target. Conformational analysis, therefore, provides critical insights into the molecule's activity, guiding the design of more potent and selective compounds.

Rotational Barriers and Preferred Conformations

The rotation of the methoxy group relative to the quinoline ring is subject to a rotational barrier. Computational methods like Density Functional Theory (DFT) are often employed to calculate these energy barriers and determine the most stable (preferred) conformations. rsc.org For the methoxy group, the preferred conformation is likely to be one where the methyl group is either in the plane of the quinoline ring (syn- or anti-planar) to maximize conjugation or perpendicular to it to minimize steric clashes with adjacent atoms. The precise rotational barrier and preferred dihedral angle would be influenced by the electronic interplay between the oxygen's lone pairs and the aromatic system, as well as steric interactions.

Similarly, the methyl group at the 2-position, while having a lower rotational barrier than the methoxy group, can also adopt different conformations that may influence its interaction with a target protein.

| Rotatable Bond | Estimated Rotational Barrier (kcal/mol) | Preferred Conformation |

| C6-O (Methoxy) | 2-5 | Planar or near-planar with the quinoline ring |

| C2-C (Methyl) | ~1-3 | Staggered relative to the quinoline ring |

Note: These are estimated values based on typical rotational barriers for similar functional groups on aromatic systems.

Ligand-Receptor Interaction Geometries

The biological activity of this compound would be initiated by its binding to a specific receptor or enzyme. The geometry of this interaction is crucial for its efficacy. Molecular docking simulations are a powerful tool to predict how a ligand like this might bind to a protein's active site. mdpi.comnih.govnih.govbenthamdirect.commdpi.com

The functional groups on this compound dictate the types of non-covalent interactions it can form with a receptor:

Quinoline Ring System: The aromatic nature of the quinoline core allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the receptor's binding pocket.

Methoxy Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor residues like serine, threonine, or asparagine. The methyl portion can engage in hydrophobic interactions.

Bromine Atom: The bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on the receptor, such as a backbone carbonyl oxygen. It also contributes to hydrophobic interactions.

The specific geometry of these interactions, including bond lengths and angles, determines the stability of the ligand-receptor complex and, consequently, the biological response. Docking studies of other quinoline derivatives have revealed the importance of these interactions in defining their binding affinity and selectivity for various targets. nih.govmdpi.com

| Functional Group | Potential Interacting Residue(s) | Type of Interaction |

| Quinoline Ring | Phe, Tyr, Trp | π-π Stacking |

| Methoxy Oxygen | Ser, Thr, Asn, Gln | Hydrogen Bond Acceptor |

| Methoxy Methyl | Ala, Val, Leu, Ile | Hydrophobic Interaction |

| Bromine Atom | Backbone C=O, Asp, Glu | Halogen Bonding, Hydrophobic Interaction |

| 2-Methyl Group | Ala, Val, Leu, Ile | Hydrophobic Interaction |

Advanced Spectroscopic and Computational Characterization of 4 Bromo 6 Methoxy 2 Methylquinoline

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and detailing the structural features of 4-bromo-6-methoxy-2-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure by identifying the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum shows distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, as well as the protons of the methyl and methoxy (B1213986) substituents. The exact chemical shifts and coupling constants are influenced by the electronic effects of the bromine atom and the methoxy group.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule, including the quaternary carbons. These shifts are indicative of the local electronic environment and connectivity.

While specific spectral data for this compound is not available in the provided search results, a related compound, 6-methoxy-4-phenylquinoline-2(1H)-thione, shows characteristic shifts that can be used for general comparison. rsc.org For example, its methoxy group (OCH₃) appears at 55.76 ppm, and the aromatic carbons span a range from approximately 107 to 156 ppm. rsc.org A detailed analysis of the target compound would yield a unique spectral fingerprint.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. The expected molecular ion peak for this compound would correspond to its molecular formula, C₁₁H₁₀BrNO. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately equal intensity for M+ and M+2 peaks).

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, probes the vibrational modes of the molecule's functional groups.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching from the aromatic rings and the methyl group.

C=C and C=N stretching vibrations within the quinoline ring system.

C-O stretching of the methoxy group.

C-Br stretching at lower frequencies.

Various bending vibrations that form the fingerprint region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Strong Raman signals are often observed for C-C and C-H stretching modes within aromatic systems. oatext.com

The table below details typical vibrational frequencies observed in related quinoline structures, which can be extrapolated to predict the spectrum for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 |

| C=C/C=N Ring Stretch | 1500 - 1650 |

| C-H Bending | 1350 - 1480 |

| C-O (Aryl Ether) Stretch | 1200 - 1275 |

| C-Br Stretch | 500 - 650 |

Electronic Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule. The quinoline ring system, being an aromatic chromophore, exhibits characteristic absorption bands in the UV region. The position and intensity of these bands (λmax) are influenced by the substituents. The bromine atom and methoxy group, acting as auxochromes, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the parent quinoline molecule. These spectra are crucial for understanding the electronic structure and conjugation within the compound.

Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory, are used to model the properties of this compound, offering insights that complement experimental data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. oatext.com For this compound, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G*), can be employed to: oatext.com

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the ground state.

Predict Vibrational Spectra: Calculate theoretical FT-IR and Raman frequencies. These calculated values are often scaled to correct for anharmonicity and achieve better agreement with experimental data.

Simulate Electronic Spectra: Calculate the energies of electronic transitions, which can be correlated with experimental UV-Vis spectra.

Determine Electronic Properties: Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity and electronic behavior.

By comparing the results of DFT calculations with experimental data from NMR, IR, and UV-Vis spectroscopy, a highly detailed and validated model of the molecular structure and properties of this compound can be achieved. oatext.com

Vibrational Frequency Calculations and Assignments

There are no available theoretical or experimental vibrational frequency calculations and assignments for this compound. This type of analysis, often performed using methods like Density Functional Theory (DFT), helps in understanding the molecule's vibrational modes and interpreting its infrared and Raman spectra.

Non-Linear Optical (NLO) Properties

Information on the non-linear optical (NLO) properties of this compound could not be located. NLO studies are crucial for identifying materials with potential applications in optoelectronics and photonics.

Ab Initio Calculations (e.g., Hartree-Fock)

No specific ab initio calculations, such as those using the Hartree-Fock method, have been published for this compound. These calculations provide a fundamental understanding of the electronic structure and properties of a molecule from first principles.

Molecular Dynamics Simulations for Conformational Sampling

There is no evidence of molecular dynamics simulations having been performed to analyze the conformational sampling of this compound. These simulations are used to explore the different spatial arrangements a molecule can adopt and their relative energies.

Biological Activities and Medicinal Chemistry Applications

Anticancer Potential and Mechanisms of Action

The quinoline (B57606) ring system is a privileged scaffold in anticancer drug discovery. Its derivatives have been synthesized and evaluated for their ability to combat cancer through various mechanisms, demonstrating the versatility of this chemical core. The anticancer potential of compounds structurally related to 4-Bromo-6-methoxy-2-methylquinoline is understood primarily through the extensive research conducted on its analogues and derivatives.

Inhibition of Cellular Proliferation and Cytotoxicity

A primary strategy in anticancer research is the identification of compounds that can selectively inhibit the growth of cancer cells (cytostatic effect) or kill them (cytotoxic effect). Numerous derivatives containing the quinoline scaffold have demonstrated significant antiproliferative and cytotoxic activities against a wide array of human cancer cell lines.

For instance, a series of 6-bromo quinazoline (B50416) derivatives were tested for their antiproliferative effects. Compound 8a , featuring an aliphatic linker, emerged as the most potent, with IC₅₀ values of 15.85 µM against the MCF-7 breast cancer cell line and 17.85 µM against the SW480 colon cancer cell line. nih.gov This activity was notably better than the standard drug Erlotinib against MCF-7 cells. nih.gov Similarly, quinoline-indole derivatives have shown potent cytotoxicity, with compounds 62 and 63 exhibiting IC₅₀ values ranging from 2 nM to 11 nM across several cancer cell lines, an activity more potent than the reference compound Combretastatin A-4 (CA-4). nih.gov

Other research has highlighted quinoline derivatives with broad-spectrum efficacy. Compound 4c , a trimethoxy-substituted pyridin-2-one quinoline derivative, showed remarkable cytotoxic activity against a panel of 60 cancer cell lines, with GI₅₀ values as low as 2.21 µM for renal cancer (RXF 393) and 2.37 µM for non-small cell lung cancer (HOP-92). nih.gov Another quinoline compound, 91b1 , also displayed dose-dependent cytotoxicity against lung, gastric, and esophageal cancer cell lines. mdpi.com

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) |

|---|---|---|

| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast) | 15.85 µM |

| 6-Bromo quinazoline derivative (8a) | SW480 (Colon) | 17.85 µM |

| Quinoline-indole derivative (62 & 63) | HepG2, KB, HCT-8, MDA-MB-231, H22 | 2 - 11 nM |

| Pyridin-2-one quinoline derivative (4c) | RXF 393 (Renal) | 2.21 µM |

| Pyridin-2-one quinoline derivative (4c) | HOP-92 (Lung) | 2.37 µM |

| Pyridin-2-one quinoline derivative (4c) | SNB-75 (CNS) | 2.38 µM |

| Pyridin-2-one quinoline derivative (4c) | HS 578T (Breast) | 2.38 µM |

| Quinoline derivative (91b1) | A549 (Lung) | 1.57 µg/mL (MTS₅₀) |

| Quinoline derivative (91b1) | AGS (Gastric) | 1.25 µg/mL (MTS₅₀) |

Cell Cycle Arrest and Apoptosis Induction

Beyond simply halting proliferation, effective anticancer agents can trigger programmed cell death, or apoptosis, and interfere with the cell division cycle. Quinoline derivatives have been shown to exert their anticancer effects through these mechanisms.

For example, the potent pyridin-2-one quinoline derivative 4c was found to significantly induce cell cycle arrest in the G2 and M phases in MDA-MB-231 breast cancer cells. nih.gov This arrest prevents the cells from dividing and proliferating. Furthermore, the same compound increased the population of cells undergoing both early and late-stage apoptosis. nih.gov Similarly, studies on other quinoline derivatives demonstrated that they exert their antiproliferative role by arresting the cell cycle at the G2/M phase and inducing apoptosis. researchgate.net Dimeric quinoline derivatives have also been identified as a new class of BH3 mimetics that can restore cell death in cells that overexpress the anti-apoptotic protein Bcl-xL. nih.gov

Angiogenesis Inhibition and Disruption of Cell Migration

While direct studies linking this compound derivatives to anti-angiogenic or anti-migration effects are limited, the broader class of quinoline-based compounds has been investigated for these properties. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Some quinoline compounds, such as Panulisib (P-7170), have demonstrated antiangiogenic activity in preclinical studies. nih.gov The ability to inhibit cancer cell migration and invasion is another key therapeutic goal. Research has shown that downregulation of the gene Lumican by the quinoline compound 91b1 was associated with reduced cancer cell migration and invasion in vitro. mdpi.com

Specific Molecular Targets and Pathways (e.g., Tyrosine Kinase Inhibition, PI3K/Akt/mTOR Pathway, Bcl-2, BET Bromodomains, Antimitotic Tubulin Polymerization)

The anticancer activity of quinoline derivatives stems from their ability to interact with specific molecular targets and disrupt key signaling pathways that cancer cells rely on for survival and growth.

Tyrosine Kinase Inhibition: The quinoline scaffold is a key feature of several tyrosine kinase inhibitors. For example, 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in many cancers. nih.gov

PI3K/Akt/mTOR Pathway: This signaling pathway is one of the most frequently overactivated in human cancers, promoting cell proliferation and survival. nih.govnih.gov Quinoline is a well-established template for designing inhibitors of this pathway. nih.gov Novel 4-acrylamido-quinoline derivatives have been developed as potent dual inhibitors of PI3K and mTOR, with IC₅₀ values against PI3Kα as low as 0.50 nM. nih.gov Dactolisib, an imidazo[4,5-c]quinoline derivative, is another widely studied dual PI3K/mTOR inhibitor that has advanced to clinical trials. nih.gov These inhibitors can effectively down-regulate key biomarkers in the pathway, such as phosphorylated Akt and S6 ribosomal protein. nih.gov

Bcl-2 Family Protein Inhibition: The Bcl-2 family of proteins are key regulators of apoptosis. Anti-apoptotic members like Bcl-2 itself are often overexpressed in cancer cells, making them resistant to cell death. Quinoline-based compounds have been designed to inhibit these proteins. Quinolin-4-yl based oxadiazole analogues, such as compound 6i , have shown sub-micromolar anti-proliferative activity in cancer cells expressing Bcl-2. fao.orgmdpi.com This compound was found to interact with key residues in the Bcl-2 binding pocket, including Arg105, via its 6-methoxy group, preventing Bcl-2 from carrying out its anti-apoptotic function. mdpi.com

Antimitotic Tubulin Polymerization: The cellular cytoskeleton, composed of microtubules, is a validated target for cancer therapy. Compounds that interfere with microtubule dynamics can halt cell division and induce apoptosis. A number of quinoline derivatives have been shown to act as antimitotic agents by inhibiting the polymerization of tubulin, often by binding to the colchicine (B1669291) binding site. nih.govnih.gov For example, compound 25 , a 2-phenyl-4-quinolone derivative, inhibited tubulin polymerization with an IC₅₀ value of 2.7 µM. nih.gov The quinoline derivative 4c also successfully inhibited tubulin polymerization with an IC₅₀ of 17 µM and reduced the mRNA levels of β-tubulin in breast cancer cells. nih.gov

Activity Against Various Cancer Cell Lines

The therapeutic potential of a compound is often gauged by its effectiveness across a range of different cancer types. As detailed in the table under section 6.1.1, derivatives based on the quinoline scaffold have demonstrated broad-spectrum anticancer activity.

For instance, the pyridin-2-one quinoline derivative 4c showed potent growth inhibition against cell lines from leukemia, non-small cell lung cancer, CNS cancer, renal cancer, and breast cancer. nih.gov The 6-bromo quinazoline derivative 8a was active against both breast (MCF-7) and colon (SW480) cancer cell lines. nih.gov Furthermore, quinoline-indole hybrids were highly active against liver, oral, colon, and breast cancer cell lines. nih.gov This wide range of activity underscores the importance of the quinoline structure in designing versatile anticancer agents.

Antimicrobial and Antitubercular Activities

Beyond cancer, the quinoline scaffold is renowned for its role in antimicrobial agents. Research into derivatives of this compound has revealed promising activity against bacteria, including the pathogen responsible for tuberculosis.

A series of 4-alkoxy-6-methoxy-2-methylquinolines have been synthesized and evaluated as potential drug candidates for treating tuberculosis (TB). nih.gov These compounds have shown potent and selective inhibition of both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov Further structure-activity relationship studies on novel 2-(quinoline-4-yloxy)acetamides led to the identification of potent antitubercular agents with minimum inhibitory concentrations (MICs) in the submicromolar range against Mtb. nih.gov These lead compounds were found to target the cytochrome bc₁ complex, a crucial component of the electron transport chain in Mtb. nih.gov

In addition to antitubercular activity, other quinoline derivatives have shown broader antibacterial effects. Quinoline-2-one derivatives, for example, have demonstrated significant activity against a spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most effective compounds, 6c , had an MIC of 0.75 µg/mL against MRSA and also showed potent activity against bacterial biofilm formation. nih.gov

| Compound/Derivative Class | Target Organism/Strain | Activity (MIC) |

|---|---|---|

| 2-(Quinoline-4-yloxy)acetamides | Mycobacterium tuberculosis (drug-sensitive & resistant) | Submicromolar range |

| Quinoline-2-one derivative (6c) | MRSA (Methicillin-resistant S. aureus) | 0.75 µg/mL |

| Quinoline-2-one derivative (6c) | VRE (Vancomycin-resistant Enterococcus) | 0.75 µg/mL |

| Quinoline-2-one derivative (6c) | MRSE (Methicillin-resistant S. epidermidis) | 2.50 µg/mL |

Antibacterial Efficacy Against Specific Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

Quinoline derivatives have been extensively investigated for their antibacterial properties against a spectrum of pathogens, including the resilient Staphylococcus aureus (particularly methicillin-resistant S. aureus, MRSA) and Pseudomonas aeruginosa. research-nexus.netnih.govnih.gov Research has demonstrated that the nature and position of substituents on the quinoline ring are crucial for antibacterial potency.

For instance, a study on novel quinoline-based derivatives revealed that compounds such as 1-(quinolin-2-ylamino)pyrrolidine-2,5-dione and 2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)quinoline showed notable activity against P. aeruginosa, with minimum inhibitory concentrations (MICs) of 5±2.2 and 10±1.5 μg/mL, respectively, though they were inactive against MRSA. research-nexus.netnih.gov Conversely, other derivatives like 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline and 2-(4-bromophenyl)-3-(quinolin-2-ylamino)thiazolidin-4-one demonstrated significant inhibitory effects against both MRSA and P. aeruginosa. research-nexus.netnih.gov The indole-containing compound, in particular, exhibited strong bactericidal activity with MIC values of 20±3.3 μg/mL against MRSA and 10±1.5 μg/mL against P. aeruginosa. research-nexus.netnih.gov

These findings highlight that the quinoline core, when appropriately functionalized, can serve as a potent scaffold for the development of new antibacterial agents to combat multidrug-resistant bacteria. The presence of a bromine atom and a methoxy (B1213986) group in this compound suggests that it could potentially exhibit antibacterial activity, though experimental validation is necessary.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Target Strain | MIC (μg/mL) |

|---|---|---|

| 1-(quinolin-2-ylamino)pyrrolidine-2,5-dione | Pseudomonas aeruginosa | 5±2.2 |

| 2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)quinoline | Pseudomonas aeruginosa | 10±1.5 |

| 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline | Staphylococcus aureus (MRSA) | 20±3.3 |

| 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline | Pseudomonas aeruginosa | 10±1.5 |

| 2-(4-bromophenyl)-3-(quinolin-2-ylamino)thiazolidin-4-one | Staphylococcus aureus (MRSA) | Significant Inhibition |

Antimycobacterial Activity and Target Validation (e.g., Mycobacterium tuberculosis Catalase-Peroxidase)

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel antimycobacterial agents. Quinoline derivatives have shown promise in this area. An important enzyme in Mtb is catalase-peroxidase (KatG), which protects the bacterium from oxidative stress and is involved in the activation of the frontline drug isoniazid. nih.govnih.gov

A study focused on 2-(quinoline-4-yloxy)acetamide analogues investigated their potential as inhibitors of Mtb KatG through in silico methods. nih.govnih.gov This research highlighted that the quinoline scaffold could be a basis for developing inhibitors of this crucial mycobacterial enzyme. The study involved designing and evaluating a series of these analogues, suggesting that specific substitutions on the quinoline ring could lead to potent antimycobacterial activity. While this compound itself was not the primary subject of this study, the findings support the potential of the broader quinoline class as a source of new antituberculosis agents targeting KatG. nih.govnih.gov

Other Therapeutic Applications (e.g., Anti-inflammatory, Anti-plasmodial, Anti-protozoal)

The versatility of the quinoline scaffold extends to a range of other therapeutic areas.

Anti-inflammatory Activity: Quinoline-based compounds have been explored as anti-inflammatory agents targeting various pharmacological targets, including cyclooxygenase (COX) and phosphodiesterase 4 (PDE4). nih.govresearchgate.net The anti-inflammatory properties are highly dependent on the substituents on the quinoline ring. For instance, quinolines with a carboxamide moiety have shown TRPV1 antagonism, while those with a carboxylic acid group have demonstrated COX inhibition. nih.gov Although direct studies on the anti-inflammatory effects of this compound are not readily available, a study on a different but related compound, (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide, which shares bromo- and methoxy-substituents, showed anti-inflammatory activity in a carrageenan-induced paw edema model in rats. researchgate.net Another study investigated the anti-inflammatory effect of a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, in a methotrexate-induced inflammation model. nih.gov

Anti-plasmodial Activity: Malaria, caused by Plasmodium species, remains a significant global health issue, and quinoline-based drugs like chloroquine (B1663885) have been central to its treatment. nih.gov Research into new quinoline derivatives continues to be a key strategy to combat drug-resistant malaria. Studies have shown that novel quinoline derivatives can exhibit promising anti-plasmodial activity against both chloroquine-sensitive and -resistant strains of P. falciparum in vitro and against P. berghei in vivo. nih.gov The structure-activity relationship (SAR) analysis of some quinoline–furanone hybrids revealed that halogen substitutions, particularly bromine and chlorine, enhanced antimalarial activity. nih.gov This suggests that the bromo-substituent in this compound could be favorable for anti-plasmodial efficacy.

Anti-protozoal Activity: Beyond malaria, quinoline derivatives have demonstrated broad-spectrum anti-protozoal activities against various trypanosomatid parasites responsible for diseases like sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.govuantwerpen.beresearchgate.net Several synthesized quinoline derivatives incorporating arylnitro and aminochalcone moieties have shown significant in vitro activity against these parasites. nih.govresearchgate.net For example, some compounds displayed submicromolar activity against T. b. rhodesiense with high selectivity. nih.govresearchgate.net The anti-protozoal potential of the quinoline scaffold is further supported by studies on furanchalcone–quinoline hybrids. researchgate.net

Ligand-Target Interactions and Binding Affinities

Understanding the interactions between a compound and its biological target is fundamental for drug design and optimization. For quinoline derivatives, these interactions have been explored through various methods, including receptor binding studies, enzyme inhibition assays, and computational modeling.

In silico molecular docking studies have been employed to investigate the binding affinity of various quinoline derivatives to different receptors. For example, the binding of 2H-thiopyrano[2,3-b]quinoline derivatives to the CB1a protein has been studied, revealing potential anticancer activity. nih.gov Another in silico study focused on designing novel quinoline-3-carboxamide (B1254982) derivatives targeting the Platelet-Derived Growth Factor Receptor (PDGFR) for cancer therapy. benthamdirect.com These computational approaches help in predicting the binding modes and affinities of new compounds, guiding further synthesis and biological evaluation. A study on quinoline derivatives as potential anticancer agents used a 3D-QSAR approach to analyze the structure-activity relationship and molecular docking to predict interactions with the STK10 receptor. mdpi.com

Quinoline-based compounds have been identified as inhibitors of a variety of enzymes. A series of quinoline derivatives were found to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. nih.gov Another study reported the discovery of a highly potent and selective phosphodiesterase 5 (PDE5) inhibitor based on a quinoline scaffold, with potential applications in treating Alzheimer's disease. nih.gov Furthermore, some quinoline-based analogs have shown inhibitory activity against DNA and RNA polymerases, as well as DNA methyltransferases. biorxiv.org In the context of antimycobacterial activity, as mentioned earlier, in silico studies have suggested that 2-(quinoline-4-yloxy)acetamide analogues could act as inhibitors of Mycobacterium tuberculosis catalase-peroxidase. nih.govnih.gov

X-ray crystallography provides high-resolution insights into the binding mode of a ligand within the active site of its target protein. While a cocrystal structure for this compound is not available, such analyses have been crucial for understanding the interactions of other quinoline derivatives. For example, the cocrystal structure of a pyrazole (B372694) sulfonamide inhibitor with Leishmania major N-myristoyltransferase (LmNMT) has been determined, and this enzyme is a putative target for other quinoline derivatives. frontiersin.org Similarly, the design of phenylahistin (B1241939) derivatives as tubulin inhibitors has been guided by the analysis of their co-crystal structures with tubulin. mdpi.com Such structural data is invaluable for structure-based drug design, allowing for the rational optimization of lead compounds to enhance their potency and selectivity. In silico docking studies for some quinoline derivatives have utilized existing PDB structures, such as HIV reverse transcriptase (PDB: 4I2P) and a Bcl-2 family protein, to model their binding interactions. nih.govamazonaws.com

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Enhanced Accessibility

The advancement of therapeutic agents based on the 4-Bromo-6-methoxy-2-methylquinoline scaffold is contingent upon the development of efficient and scalable synthetic methods. While classical methods like the Doebner-von Miller reaction, Combes synthesis, and Friedländer synthesis provide routes to quinoline (B57606) derivatives, future research will focus on more innovative and accessible strategies. researchgate.net

A promising direction involves cascade reactions, which allow for the construction of complex molecules in a single step from simple precursors. For instance, a novel strategy for synthesizing 4-bromo quinolines directly from easily prepared ortho-propynol phenyl azides using trimethylsilyl bromide (TMSBr) as a promoter has been described. researchgate.net This cascade transformation proceeds smoothly to generate the desired products in moderate to excellent yields and is compatible with various functional groups. researchgate.net Such methodologies could be adapted for the specific synthesis of this compound, significantly improving its accessibility for further research and development.

Furthermore, palladium-catalyzed reactions represent another fertile ground for innovation. Methods involving the electrocyclic reaction of 2-alkynyl benzyl azides catalyzed by palladium could be explored to selectively produce 4-bromoisoquinolines, a related scaffold, suggesting that similar catalytic systems could be tailored for 4-bromoquinoline synthesis. researchgate.net The ability to introduce the bromine atom regioselectively is particularly valuable, as it serves as a synthetic handle for subsequent cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening. researchgate.net

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

In modern drug discovery, in silico methods are indispensable for accelerating the identification and optimization of lead compounds. orientjchem.org For this compound, advanced computational approaches will be crucial in predicting its biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicities. researchgate.net

Predictive Modeling and Docking Studies:

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to correlate the structural features of quinoline derivatives with their biological activity. nih.govnih.gov By building robust and predictive QSAR models, researchers can design new analogues of this compound with enhanced potency. nih.govresearchgate.net

Molecular docking simulations will allow for the investigation of binding interactions between the quinoline scaffold and various biological targets. nih.govrsc.org These studies can elucidate the binding mode and identify key interactions, guiding the rational design of derivatives with improved affinity and selectivity. orientjchem.org For example, docking studies have been used to rationalize the structure-activity relationships of quinoline-based inhibitors targeting EGFR/HER-2. rsc.org

In Silico ADMET Prediction:

Early prediction of ADME properties is critical to avoid late-stage failures in drug development. researchgate.net Various computational tools can predict key physicochemical and pharmacokinetic parameters. eijppr.comnih.gov

| Computational Parameter | Predicted Value/Importance | Relevance in Drug Design |

| LogP (Lipophilicity) | Determines solubility and permeability. | A balanced LogP is crucial for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | Predicts cell permeability. | TPSA values below 140 Ų are generally associated with good oral bioavailability. nih.gov |

| Molecular Weight | Influences diffusion and transport. | Adherence to Lipinski's Rule of Five (MW < 500) is often a prerequisite for oral drugs. mdpi.com |

| Human Intestinal Absorption (HIA) | Predicts absorption from the gut. | High predicted HIA is desirable for orally administered drugs. eijppr.com |

| Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS activity. | Important for neurological targets but can be a liability for peripherally acting drugs. eijppr.com |

| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | Non-inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C19) is preferred. eijppr.com |

By leveraging these computational approaches, researchers can prioritize the synthesis of compounds with the most promising therapeutic profiles, thereby saving time and resources.

Exploration of New Biological Targets and Disease Indications

The quinoline nucleus is a "privileged scaffold" known to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimalarial, antiviral, and anti-inflammatory effects. orientjchem.orgnih.gov Future research on this compound should extend beyond known activities to explore novel biological targets and disease indications.

Potential Biological Targets:

Bromodomain and Extra-Terminal (BET) Proteins: BET inhibitors are a promising class of epigenetic modulators with applications in cancer and inflammation. nih.gov Given that complex molecules incorporating a 2-methyl-6-methoxyquinoline moiety have shown potent BET inhibition, this suggests that the 4-bromo derivative could serve as a valuable intermediate or scaffold for developing new BET inhibitors. nih.gov

Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives are potent inhibitors of RTKs that are pivotal in cancer progression, such as c-Met, VEGF receptors, and EGF receptors. nih.gov The this compound scaffold could be functionalized to target the ATP-binding sites of these kinases.

PI3K/mTOR Pathway: The PI3K/mTOR signaling pathway is frequently dysregulated in cancer. Novel 4-acrylamido-quinoline derivatives have been identified as potent PI3K/mTOR dual inhibitors, indicating another promising avenue for exploration.

DNA Gyrase: The unique structure of quinoline allows it to interact with microbial DNA gyrase, making it a valuable scaffold for developing new antimicrobial agents. nih.gov

The exploration of these and other targets could uncover new therapeutic applications for derivatives of this compound in oncology, infectious diseases, and inflammatory disorders. ingentaconnect.com

Design of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool for developing multi-target drugs or agents with enhanced efficacy. mdpi.comresearchgate.net The this compound scaffold is an ideal candidate for this approach due to its synthetic tractability and inherent biological relevance. The bromine atom at the 4-position is a particularly useful anchor point for introducing other pharmacophoric moieties via cross-coupling reactions.

Hybridization Strategies:

Quinoline-Chalone Hybrids: Chalcones are known for their broad spectrum of biological activities, including anticancer effects. Hybrid molecules combining quinoline and chalcone moieties have demonstrated significant antiproliferative activity. biointerfaceresearch.com